methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Benzoate Ester: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.
Agrochemicals: The compound can be used in the development of pesticides or herbicides.
Material Science: It may be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
Pathways Involved: The compound may interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate
- Methyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate
Uniqueness
Methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is unique due to the specific positioning of the chlorophenyl group, which can influence its binding affinity and specificity towards molecular targets, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C18H15ClN4O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
methyl 3-[[1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-20-16(22-23(11)15-8-4-6-13(19)10-15)17(24)21-14-7-3-5-12(9-14)18(25)26-2/h3-10H,1-2H3,(H,21,24) |
InChI Key |
FICDRZFTQGTMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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